N,N,2-Trimethylquinolin-6-amine

Monoamine Oxidase Inhibition Enzyme Assay Neuroscience Research

Researchers developing MAO-B inhibitors or ratiometric fluorescent sensors require a validated scaffold with defined bioactivity. Substituting this compound with simpler aminoquinolines causes experimental failure due to distinct lipophilicity (LogP 2.65), electronic distribution, and molecular recognition profiles. • Verified MAO-B inhibition (IC50 17,000 nM) with >5.9-fold selectivity over MAO-A (IC50 >100,000 nM), enabling reliable SAR baseline studies. • Quantifiable fluorescence (λ 310 nm, linear 0.5-2 μM) for microenvironment sensing. • Available as a certified reference standard with full analytical documentation (HPLC, NMR) for GMP/GLP compliance.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 92-99-9
Cat. No. B1208126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-Trimethylquinolin-6-amine
CAS92-99-9
Synonyms6-(dimethylamino)quinaldine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)N(C)C
InChIInChI=1S/C12H14N2/c1-9-4-5-10-8-11(14(2)3)6-7-12(10)13-9/h4-8H,1-3H3
InChIKeyJGRWYZQONRFIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2-Trimethylquinolin-6-amine (CAS 92-99-9): A Specialized Quinoline Derivative for Analytical and Biological Research


N,N,2-Trimethylquinolin-6-amine (CAS 92-99-9), also known as 6-(dimethylamino)quinaldine, is a methyl-substituted quinoline derivative with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound is a solid at room temperature with a reported melting point of 101°C and is characterized by its basic dimethylamino group at the 6-position and a methyl group at the 2-position of the quinoline ring. Its lipophilicity (calculated LogP of 2.65-2.7 ) and fully substituted aromatic amine structure differentiate it from simpler aminoquinolines, making it a valuable intermediate in synthetic chemistry, a reference standard in analytical method development, and a probe in biological assays [1].

Why N,N,2-Trimethylquinolin-6-amine (CAS 92-99-9) Cannot Be Replaced by Generic Analogs in Critical Workflows


Substituting N,N,2-Trimethylquinolin-6-amine with structurally similar compounds like 6-aminoquinoline or unsubstituted quinaldine is scientifically unsound due to marked differences in both physicochemical and biological properties. The presence of the N,N-dimethylamino group at the 6-position significantly alters the compound's lipophilicity, electronic distribution, and molecular recognition profile compared to analogs lacking this substitution [1]. This structural difference translates directly into a distinct activity profile: the target compound exhibits measurable inhibition of monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM [2], while unsubstituted 6-aminoquinoline does not share this specific enzyme inhibition profile. Furthermore, its unique fluorescent properties with a transition at 310 nm enable analytical applications that simpler quinolines cannot fulfill . Therefore, in any application where precise analytical retention times, specific enzyme inhibition, or reliable fluorescence is required, generic substitution will lead to experimental failure or invalid data.

Quantitative Differentiation of N,N,2-Trimethylquinolin-6-amine (CAS 92-99-9) from Closest Analogs: A Procurement Guide


MAO-B Inhibition: A Clear Divergence from Unsubstituted 6-Aminoquinoline

N,N,2-Trimethylquinolin-6-amine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, as determined in an assay using human membrane-bound MAO-B expressed in insect cell membranes [1]. This activity is in stark contrast to the unsubstituted analog 6-aminoquinoline, which lacks reported MAO-B inhibitory activity in comparable assays. The structural modification (N,N-dimethylation at the 6-position) introduces this biological activity, confirming that simple substitution is not possible. For users requiring a MAO-B active probe or a scaffold for developing MAO-B inhibitors, this compound provides a defined, albeit modest, starting point.

Monoamine Oxidase Inhibition Enzyme Assay Neuroscience Research

Fluorescent Probe Linearity: A Definitive Analytical Range Unmatched by Quinaldine

N,N,2-Trimethylquinolin-6-amine (TQA) has been characterized as a fluorophore with a specific linear analytical range of 0.5 to 2 μM . Its fluorescence transition occurs at 310 nm . This quantitative working range enables its use as a reliable indicator for temperature monitoring and for studying interactions with biomolecules based on fluorescence intensity changes. In contrast, the parent compound, 2-methylquinoline (quinaldine), lacks a dimethylamino group and does not exhibit this specific, well-defined fluorescence property suitable for these sensitive analytical applications. The quantifiable linear range provides a clear, verifiable parameter for quality control in method development.

Fluorescent Probe Analytical Chemistry Temperature Sensing

Validated HPLC Method for Pharmacokinetic and Purity Analysis

A validated reverse-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of N,N,2-Trimethylquinolin-6-amine [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid, and the method is designed to be scalable for both analytical and preparative applications, including pharmacokinetic studies [1]. For MS-compatible workflows, phosphoric acid can be substituted with formic acid. This validated method ensures reliable quantification and purity assessment, which is a critical requirement for any laboratory using this compound as a reference standard or intermediate. Unvalidated, generic methods for other quinoline derivatives cannot guarantee the same resolution or accuracy for this specific analyte due to differences in retention behavior.

HPLC Method Pharmacokinetics Impurity Profiling

Reference Standard Compliance for Pharmaceutical Analytical Testing

N,N,2-Trimethylquinolin-6-amine is commercially available as a fully characterized reference standard that is compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications [1]. This standard provides traceability against pharmacopeial standards such as USP or EP [1]. This level of characterization and regulatory compliance is not universally available for all quinoline derivatives. For example, a generic reagent-grade sample of 6-aminoquinoline would not be supplied with the same certified purity, documented traceability, and suitability for use in GMP/GLP environments. This distinction is critical for pharmaceutical and CRO laboratories where data integrity and regulatory audit readiness are non-negotiable.

Reference Standard Pharmaceutical Analysis Quality Control

Primary Scientific and Industrial Use Cases for N,N,2-Trimethylquinolin-6-amine (CAS 92-99-9)


Enzymology and Neuroscience: MAO-B Inhibitor Scaffold for SAR Studies

N,N,2-Trimethylquinolin-6-amine serves as a defined chemical starting point for structure-activity relationship (SAR) studies aimed at developing novel monoamine oxidase B (MAO-B) inhibitors. Its measured IC50 of 17,000 nM against human MAO-B provides a baseline activity [1]. Researchers can use this compound as a core scaffold for further synthetic modifications (e.g., at the quinoline ring or the amine group) to optimize potency, selectivity against MAO-A (where it shows IC50 > 100,000 nM [1]), and pharmacokinetic properties. This application is grounded in the direct experimental evidence of its enzyme interaction.

Analytical Chemistry: Development of Fluorescence-Based Temperature or Polarity Sensors

The compound's established fluorescent properties with a linear analytical range of 0.5 to 2 μM and a transition at 310 nm make it suitable for developing ratiometric sensors . Scientists can utilize N,N,2-Trimethylquinolin-6-amine (TQA) to monitor changes in temperature or local polarity in microenvironments (e.g., within cells or specialized reaction vessels) by observing fluorescence intensity changes. Its defined linear range allows for quantitative, rather than merely qualitative, measurements, providing a verifiable advantage over non-fluorescent quinoline analogs.

Pharmaceutical Quality Control: Validated HPLC Reference Standard for Impurity Profiling

Laboratories engaged in drug development or manufacturing can procure N,N,2-Trimethylquinolin-6-amine as a certified reference standard for use in validated HPLC methods [2]. The existence of a published, scalable method on a Newcrom R1 column [3] ensures that this compound can be reliably identified, quantified, and separated from impurities. Its compliance with USP/EP guidelines [2] makes it suitable for GMP/GLP environments where traceability and data integrity are paramount. This is a direct, procurement-driven application distinct from simply using the compound as a generic reagent.

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